2,4,6-Trihydroxybenzaldehyde

Overview

Description

2,4,6-Trihydroxybenzaldehyde (THB) is a compound that has been studied for its potential health benefits . It is functionally related to a phloroglucinol . It has been shown to suppress adipocyte differentiation in 3T3-L1 cells and reduce fat accumulation in mice fed a high-fat diet.

Synthesis Analysis

THB is used in the preparation of 2-methyl-phloroglucinol by hydrogenation using 5% palladium/carbon . It acts as a reactant for the synthesis of biologically active molecules such as 2,4,6-trichlorophenyl hydrazones .Molecular Structure Analysis

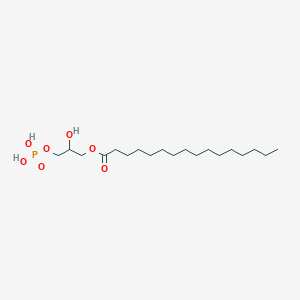

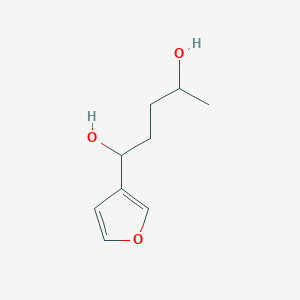

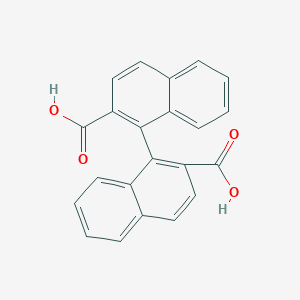

The molecular structure of THB has been analyzed using experimental and theoretical methods . The most stable conformer has been identified, and the formation of hydrogen bonds within the molecule has been investigated, providing insight into the intramolecular interactions that stabilize the structure of THB.Chemical Reactions Analysis

THB has been involved in unexpected chemical reactions, such as the formation of an intensely colored xanthylium product during an attempted acetal formation with an alcohol in the presence of an acid catalyst. This reaction proceeded through a dimeric non-cyclized intermediate rather than forming the desired acetal, indicating the reactivity of THB under acidic conditions and its propensity to undergo complex transformations.Physical And Chemical Properties Analysis

The physical and chemical properties of THB have been studied through vibrational spectral analysis . The experimental results have been compared with theoretical calculations, showing good agreement in terms of bond lengths, bond angles, and vibrational frequencies .Scientific Research Applications

Antidiabetic Agent

2,4,6-Trihydroxybenzaldehyde has shown promise as an antidiabetic agent . It exhibits strong noncompetitive α-glucosidase inhibition, which is crucial in managing postprandial hyperglycemia in diabetic patients . By slowing the uptake of dietary carbohydrates, it helps control blood glucose levels, offering a potential therapeutic avenue for diabetes management.

Neurotransmitter Detection

In the field of neurochemistry , 2,4,6-Trihydroxybenzaldehyde is used to modify electrodes for the electrochemical detection of dopamine . This application is significant for diagnosing and understanding neurological disorders like Parkinson’s disease, where dopamine levels are a critical factor.

Synthesis of Biologically Active Molecules

This compound serves as a reactant in the synthesis of biologically active molecules , such as 2,4,6-trichlorophenyl hydrazones . These molecules have potential applications in inhibiting protein glycation, which is associated with aging and diabetes complications.

Xanthine Oxidase Inhibition

2,4,6-Trihydroxybenzaldehyde acts as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition can help manage conditions like gout, where uric acid levels become problematic.

Anti-Obesity Applications

Research indicates that 2,4,6-Trihydroxybenzaldehyde can suppress adipocyte differentiation and fat accumulation, suggesting its role as a potential anti-obesity treatment . This application is particularly relevant given the global rise in obesity rates.

Agricultural Applications

In agriculture, 2,4,6-Trihydroxybenzaldehyde is identified as a key phenolic compound in fermented mulberry residue extracts, which show α-glucosidase inhibitory activity . This activity is beneficial for managing blood sugar levels in livestock, indicating its potential use in animal feed to promote better health.

Safety And Hazards

properties

IUPAC Name |

2,4,6-trihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQAJGSMXCDDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

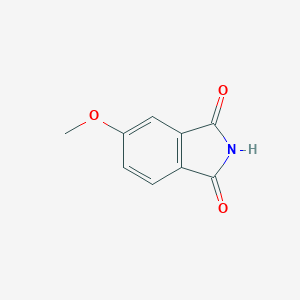

C1=C(C=C(C(=C1O)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197594 | |

| Record name | Benzaldehyde, 2,4,6-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trihydroxybenzaldehyde | |

CAS RN |

487-70-7 | |

| Record name | 2,4,6-Trihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucinaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 487-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4,6-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLOROGLUCINALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I70C45KRO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.